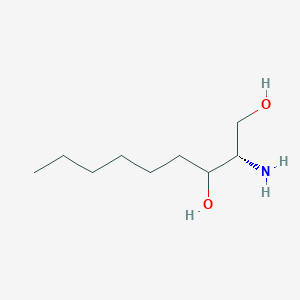
(2S)-2-Aminononane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Aminononane-1,3-diol is an organic compound with the molecular formula C9H21NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Aminononane-1,3-diol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as a nonane derivative.
Amination: Introduction of the amino group (-NH2) at the second carbon position.
Hydroxylation: Addition of hydroxyl groups (-OH) at the first and third carbon positions.
Common reagents used in these reactions include amines, hydroxylating agents, and catalysts to facilitate the reactions under controlled conditions. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Aminononane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary amines.
Scientific Research Applications
(2S)-2-Aminononane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Aminononane-1,3-diol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Aminooctane-1,3-diol: Similar structure but with one less carbon atom.
(2S)-2-Aminodecane-1,3-diol: Similar structure but with one more carbon atom.
(2S)-2-Aminononane-1,2-diol: Similar structure but with hydroxyl groups at different positions.
Uniqueness
(2S)-2-Aminononane-1,3-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable for applications requiring enantiomerically pure compounds.
Properties
CAS No. |
920277-19-6 |
|---|---|
Molecular Formula |
C9H21NO2 |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(2S)-2-aminononane-1,3-diol |
InChI |
InChI=1S/C9H21NO2/c1-2-3-4-5-6-9(12)8(10)7-11/h8-9,11-12H,2-7,10H2,1H3/t8-,9?/m0/s1 |
InChI Key |
DVLGYBPYTHJLDA-IENPIDJESA-N |
Isomeric SMILES |
CCCCCCC([C@H](CO)N)O |
Canonical SMILES |
CCCCCCC(C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















